1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to an azetidine ring, which is further connected to a benzimidazole moiety. The molecular formula of this compound is C14H16N2O2S.
Preparation Methods
The synthesis of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves several steps, typically starting with the preparation of the azetidine ring. One common method involves the reaction of cyclopropylsulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylbenzimidazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole stands out due to its unique combination of structural features. Similar compounds include:
- 1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- 1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylazetidin-3-yl)-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-15-13-4-2-3-5-14(13)17(10)11-8-16(9-11)20(18,19)12-6-7-12/h2-5,11-12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZALDIPUVKLKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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